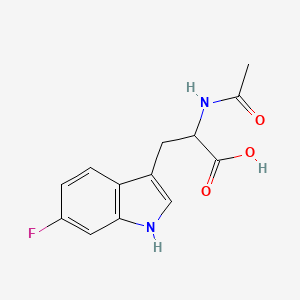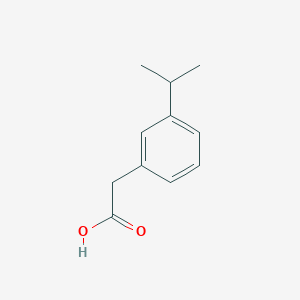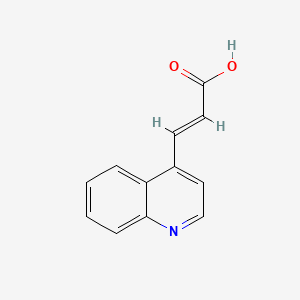
3-(Quinolin-4-yl)prop-2-enoic acid
Vue d'ensemble
Description
“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is also known by its IUPAC name, (2E)-3-(4-quinolinyl)-2-propenoic acid . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a prop-2-enoic acid group . The InChI code for this compound is 1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ .Physical And Chemical Properties Analysis
“this compound” is a solid compound that is typically stored at room temperature . It has a molecular weight of 199.21 .Applications De Recherche Scientifique
Synthesis and Potential Pharmaceutical Applications
- Antileukotrienic Drugs : The synthesis of derivatives similar to 3-(Quinolin-4-yl)prop-2-enoic acid, such as (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, has shown potential for developing antileukotrienic drugs. These substances have exhibited in-vitro cytotoxicity and antiplatelet activity, suggesting their potential in pharmaceutical applications (Jampílek et al., 2004).
- Dehydrogenative Coupling Synthesis : A study demonstrated a high-efficiency synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones via dehydrogenative coupling of propargylic alkynols with quinoline N-oxides. This method provides a straightforward pathway to products with 2-(quinolin-2-yl)prop-2-en-1-one scaffolds, highlighting its significance in chemical synthesis (Ya‐Ping Han et al., 2017).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : New derivatives such as (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been synthesized and shown good antimicrobial activity against both bacterial and fungal strains. This indicates the potential of these compounds in developing antimicrobial agents (Ashok et al., 2014).
Anticancer Research
- Antiproliferative Effects on Cancers : Certain 3-phenylquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against lung and breast cancers. Compounds identified in this study showed significant activity, indicating their potential as lead compounds in cancer treatment (Tseng et al., 2013).
Chemical and Material Science
- Gas Sensing Properties : A study focusing on (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid and its use in synthesizing metal complexes demonstrated that these compounds have strong fluorescence emission and potential gas sensing properties (Rad et al., 2016).
Biochemical and Analytical Applications
- Zinc Sensing in Biological Systems : Compounds like QZ1 and QZ2, derived from similar structures, have been prepared for their photophysical, thermodynamic, and zinc-binding kinetic properties. These compounds show potential in biological zinc sensing due to their low background fluorescence and highly emissive Zn(II) complexes (Nolan et al., 2005).
Quality Control in Pharmaceutical Development
- Analytical Methods for Quality Control : Research on derivatives of 4-oxoquinoline-3-propanoic acids, which are structurally similar, have shown the importance of using specific analytical methods like 13C NMR-spectroscopy for quality control in pharmaceutical ingredient development (Zubkov et al., 2016).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have been the focus of numerous studies due to their wide range of applications in various fields, including medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring the potential biological and pharmaceutical activities of these compounds .
Propriétés
IUPAC Name |
(E)-3-quinolin-4-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCNAOKZXWMIJA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



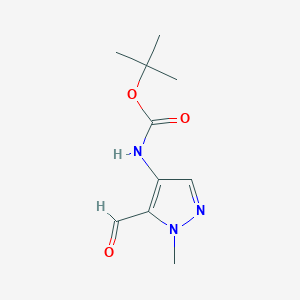
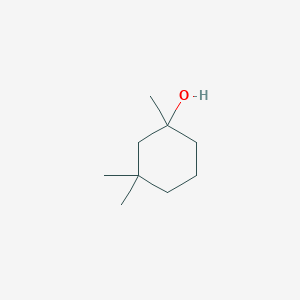
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
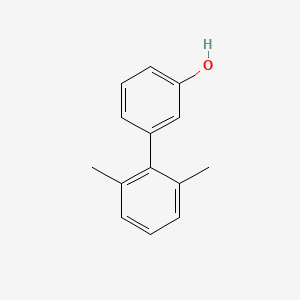


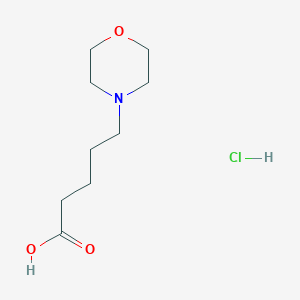
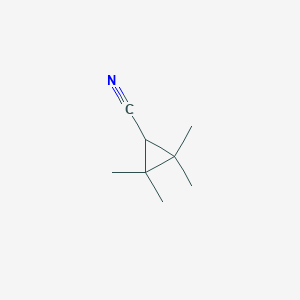


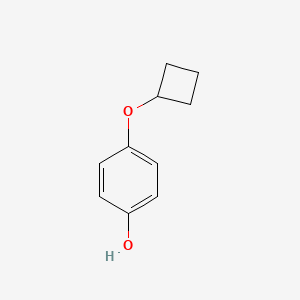
![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
